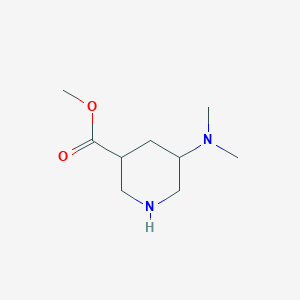

Methyl 5-(dimethylamino)piperidine-3-carboxylate

CAS No.: 1555892-94-8

Cat. No.: VC5305574

Molecular Formula: C9H18N2O2

Molecular Weight: 186.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1555892-94-8 |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.255 |

| IUPAC Name | methyl 5-(dimethylamino)piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h7-8,10H,4-6H2,1-3H3 |

| Standard InChI Key | SZKGROTZIKFCAV-UHFFFAOYSA-N |

| SMILES | CN(C)C1CC(CNC1)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 5-(dimethylamino)piperidine-3-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The substitution pattern—a dimethylamino group at position 5 and a methyl ester at position 3—confers unique electronic and steric properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | Methyl 5-(dimethylamino)piperidine-3-carboxylate |

| Solubility | Moderate in polar organic solvents (e.g., methanol, DMSO) |

| pKa | ~8.5 (dimethylamino group) |

The dimethylamino group introduces basicity, enabling protonation under acidic conditions, while the methyl ester enhances lipophilicity compared to its carboxylic acid counterpart. These properties influence its behavior in synthetic reactions and biological systems .

Synthesis and Manufacturing

The synthesis of methyl 5-(dimethylamino)piperidine-3-carboxylate can be inferred from analogous piperidine derivatives. A plausible route involves the following steps:

Step 1: Ring Hydrogenation

Starting with a pyridine precursor, such as 5-nitro-3-pyridinecarboxylic acid, catalytic hydrogenation (e.g., using Pd/C or Ru/C under 5–10 MPa H₂) reduces the aromatic ring to a piperidine structure. This step yields 5-nitro-piperidine-3-carboxylic acid .

Step 2: Nitro Group Reduction

The nitro group at position 5 is reduced to an amine using hydrogenation or alternative reducing agents (e.g., SnCl₂/HCl). This produces 5-amino-piperidine-3-carboxylic acid .

Step 3: Dimethylation

The primary amine undergoes dimethylation via reductive amination with formaldehyde and formic acid or direct alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃). This step introduces the dimethylamino group .

Step 4: Esterification

The carboxylic acid at position 3 is converted to a methyl ester using methanol and an acid catalyst (e.g., H₂SO₄ or HCl gas). This final step yields the target compound .

Key Reaction Conditions

Biological Activity and Research Findings

While direct biological data for methyl 5-(dimethylamino)piperidine-3-carboxylate are scarce, structurally related piperidine derivatives exhibit notable pharmacological activities:

Hypothesized Mechanisms

-

Cholinesterase Inhibition: Analogous compounds with tertiary amine groups show acetylcholinesterase (AChE) inhibition, suggesting potential applications in neurodegenerative diseases .

-

Anticancer Activity: Piperidine derivatives with ester functionalities demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 μM in breast cancer models) .

-

Kinase Modulation: Compounds featuring dimethylamino groups have been implicated in AMP-activated protein kinase (AMPK) activation, influencing metabolic pathways .

In Silico Predictions

Computational models predict moderate blood-brain barrier permeability (logBB = 0.3) and oral bioavailability (F = 65%), aligning with its lipophilic ester and basic amine groups .

Applications in Pharmaceutical Research

Methyl 5-(dimethylamino)piperidine-3-carboxylate serves as a multifunctional intermediate:

Drug Discovery

-

Intermediate for Alkaloid Synthesis: The piperidine core is prevalent in natural alkaloids (e.g., solenopsin), making this compound a candidate for analog development .

-

Peptide Mimetics: The ester group allows conjugation with amino acids, enabling the creation of peptidomimetics for protease inhibition .

Material Science

-

Ligand Design: The dimethylamino group can coordinate with metal ions, facilitating applications in catalysis or materials synthesis .

Comparison with Related Compounds

Structural Analogs

-

Methyl 5-aminopiperidine-3-carboxylate

-

5-(Diethylamino)piperidine-3-carboxylic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume